4'-Bromo-3-(2,5-dimethylphenyl)propiophenone
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Overview
Description
4’-Bromo-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 5 positions. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
4’-Bromo-3-(2,5-dimethylphenyl)propiophenone is used in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 2,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-bromobenzoyl chloride+2,5-dimethylbenzeneAlCl34’-Bromo-3-(2,5-dimethylphenyl)propiophenone
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(2,5-dimethylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4’-Bromo-3-(2,5-dimethylphenyl)propiophenol.
Oxidation: 4’-Bromo-3-(2,5-dimethylphenyl)propionic acid.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,5-dimethylphenyl)propiophenone depends on its application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone
- 4’-Bromo-3-(3,5-dimethylphenyl)propiophenone
- 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone
Uniqueness
4’-Bromo-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine atom and the methyl groups on the phenyl ring. This unique structure influences its reactivity and interactions in chemical and biological systems, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLCVDGDPGJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644732 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-33-8 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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